molecular formula C82H121N23O19 B1591303 Serine human angiotensin tetradecapeptide CAS No. 91999-74-5

Serine human angiotensin tetradecapeptide

Cat. No. B1591303
CAS RN: 91999-74-5
M. Wt: 1733 g/mol
InChI Key: CQGAGLNDCXHGEL-SDDIQEGKSA-N
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Description

Serine human angiotensin tetradecapeptide, also known as Angiotensinogen (AGT), is the sole precursor of all angiotensin peptides . It is generally considered as a passive substrate of the renin–angiotensin system . The regulation and functions of AGT are intricate and have been enhanced by protein structural analysis and animal studies .


Synthesis Analysis

Human AGT has 485 amino acids, including a 33 amino-acid signal peptide . The 10 N-terminal amino acids are cleaved by renin to provide angiotensin I (AngI), which is the source for an array of active angiotensin peptides . AGT is synthesized in the liver, and the plasma AGT concentration reflects mainly this synthesis .


Molecular Structure Analysis

AGT is a member of the non-inhibitory serpin (serine protease inhibitor) superfamily . Other members of the serpin family include alpha1 antitrypsin, alpha1 antichymotrypsin and antithrombin III . The N-terminus of AGT, encoding AngI, represents a unique extension compared with other serpin family members .


Chemical Reactions Analysis

The renin–angiotensin system (RAS) is pivotal to the regulation of blood pressure and homeostasis of water and sodium through actions of angiotensin II (AngII) . The removal of AngI leaves a protein termed des(AngI)AGT . There is increasing acknowledgment that AGT is more than a mere passive substrate for the RAS .

Future Directions

Therapeutic peptides have made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Future research may focus on the development of therapeutic agents targeting host proteases .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H121N23O19/c1-11-45(9)66(103-74(116)57(30-48-22-24-52(107)25-23-48)97-76(118)64(43(5)6)101-69(111)54(20-16-26-89-82(84)85)93-68(110)53(83)34-63(108)109)79(121)99-60(33-51-37-88-41-92-51)80(122)105-27-17-21-62(105)75(117)96-56(29-47-18-14-13-15-19-47)70(112)95-58(31-49-35-86-39-90-49)71(113)94-55(28-42(3)4)73(115)102-65(44(7)8)77(119)104-67(46(10)12-2)78(120)98-59(32-50-36-87-40-91-50)72(114)100-61(38-106)81(123)124/h13-15,18-19,22-25,35-37,39-46,53-62,64-67,106-107H,11-12,16-17,20-21,26-34,38,83H2,1-10H3,(H,86,90)(H,87,91)(H,88,92)(H,93,110)(H,94,113)(H,95,112)(H,96,117)(H,97,118)(H,98,120)(H,99,121)(H,100,114)(H,101,111)(H,102,115)(H,103,116)(H,104,119)(H,108,109)(H,123,124)(H4,84,85,89)/t45-,46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGAGLNDCXHGEL-SDDIQEGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H121N23O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238813
Record name Serine human angiotensin tetradecapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1733.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Serine human angiotensin tetradecapeptide

CAS RN

91999-74-5
Record name Serine human angiotensin tetradecapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091999745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serine human angiotensin tetradecapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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